

differences in steric and electronic properties of ATP vs ATPyS

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Compound of Interest

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An In-Depth Technical Guide to the Steric and Electronic Differences of ATP vs. ATPyS for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of biochemical processes.^{[1][2][3]} Its rapid hydrolysis, however, presents a challenge for studying the intricacies of ATP-dependent enzymes. To circumvent this, researchers utilize ATP analogs, with Adenosine 5'-O-(3-thiotriphosphate) (ATPyS) being a prominent example. This guide provides a comprehensive comparison of the steric and electronic properties of ATP and ATPyS, their differential effects on enzyme kinetics, and detailed experimental protocols for their comparative analysis. Understanding these nuances is critical for the accurate design and interpretation of experiments in basic research and drug development.

Core Molecular Differences: Steric and Electronic Properties

The fundamental distinction between ATP and ATPyS lies in the substitution of a single atom in the γ -phosphate group. This seemingly minor alteration has profound implications for the molecule's steric and electronic characteristics.

2.1 Structural Comparison

In ATPyS, a non-bridging oxygen atom on the γ -phosphate is replaced by a sulfur atom.^{[4][5]} This substitution increases the bond length of the phosphorus to the substituent (P-S vs. P-O) and alters the overall size and charge distribution of the terminal phosphate.

Diagram: Molecular Structures of ATP and ATPyS

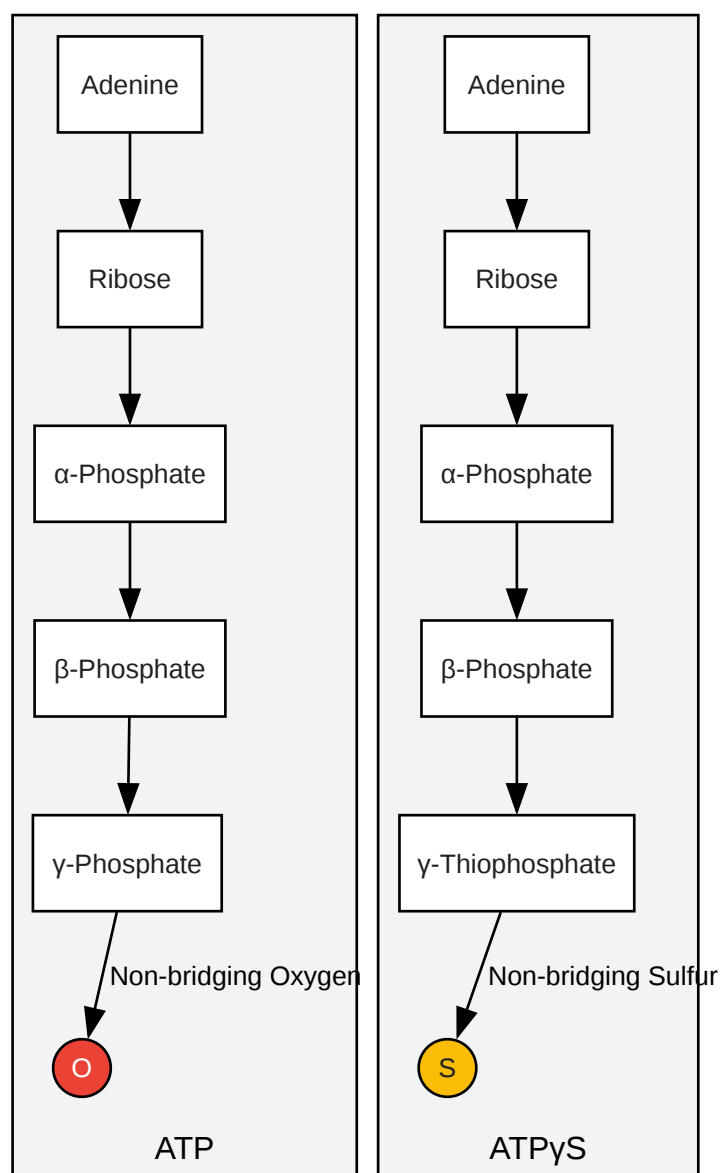


Figure 1: Structural Comparison of ATP and ATPyS

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Caption: Structural comparison of ATP and ATPyS.

2.2 Electronic Properties and Hydrolysis Resistance

The substitution of sulfur for oxygen in the γ -phosphate group of ATPyS leads to a significant alteration in the electronic properties of the terminal phosphate bond. Sulfur is less electronegative than oxygen, which results in a weaker electrophilicity of the thiophosphoryl moiety.^[6] This electronic difference is the primary reason for the increased resistance of the terminal phosphate bond in ATPyS to enzymatic hydrolysis.^[4] While ATP is readily hydrolyzed to ADP and inorganic phosphate, ATPyS is considered a slowly hydrolyzable or non-hydrolyzable analog in many enzymatic systems.^{[4][7]} It is crucial to note, however, that some enzymes can indeed hydrolyze ATPyS, albeit at a significantly reduced rate compared to ATP.^{[1][4][6][8]}

2.3 Magnesium Coordination

Like ATP, the biologically active form of ATPyS is typically complexed with a magnesium ion (Mg^{2+}).^{[9][10]} The Mg^{2+} ion coordinates with the oxygen atoms of the β - and γ -phosphates (or β - and γ -thiophosphate in ATPyS), neutralizing the negative charges and inducing a specific conformation in the polyphosphate chain.^{[9][10][11][12]} This coordination is essential for the proper binding of the nucleotide to the active site of many enzymes.^[10] While the fundamental coordination principles are similar, the altered electronics of the thiophosphate in ATPyS can subtly influence the geometry and stability of the Mg^{2+} complex, which may contribute to differences in enzyme binding and catalysis.

Impact on Enzyme Kinetics and Protein Interactions

The steric and electronic differences between ATP and ATPyS manifest in their interactions with ATP-dependent enzymes, leading to a range of kinetic outcomes. ATPyS can function as a slow substrate, a competitive inhibitor, or an antagonist, depending on the specific enzyme.^{[4][5][13]}

3.1 ATPyS as a Slow Substrate

For a number of enzymes, ATPyS can serve as a substrate, meaning the thiophosphate group is transferred to a substrate molecule. However, the rate of this transfer is generally much slower than the phosphate transfer from ATP.^{[4][5]} This property is particularly useful for

identifying kinase substrates, as the resulting thiophosphorylated product is often resistant to phosphatases, allowing for its accumulation and detection.[\[5\]](#)

3.2 ATPyS as a Competitive Inhibitor

In many other enzymatic systems, ATPyS acts as a competitive inhibitor. It can bind to the ATP binding site of the enzyme, often with a similar or even higher affinity than ATP, but fails to undergo the subsequent catalytic steps.[\[5\]](#) This "stalling" of the enzyme in a substrate-bound state makes ATPyS an invaluable tool for structural biology studies, such as X-ray crystallography, aimed at capturing the conformation of an enzyme with its substrate bound.[\[5\]](#)

3.3 Quantitative Comparison of Enzyme Kinetics

The following table summarizes key kinetic parameters for several enzymes when utilizing ATP versus ATPyS.

Enzyme	Nucleotide	K _M (μM)	k _{cat} (min ⁻¹)	Reference(s)
eIF4A (RNA Helicase)	ATP	58	0.97	[4] [8]
ATPyS	66	1.0	[4] [8]	
ClpA (AAA+ Protease)	ATPyS	~6	-	[14] [15]

Note: The similar K_M and k_{cat} values for eIF4A with ATP and ATPyS highlight that for some enzymes, ATPyS can be a surprisingly efficient substrate, cautioning against the assumption that it is always "non-hydrolyzable".[\[4\]](#)[\[8\]](#)

Experimental Protocols

The unique properties of ATPyS lend themselves to a variety of experimental applications. Below are detailed protocols for common assays used to compare the activities of ATP and ATPyS.

4.1 Non-Radioactive Kinase Assay using ATPyS

This protocol is based on the principle of thiophosphorylation followed by alkylation with a reporter molecule.

4.1.1 Materials

- Kinase of interest
- Substrate protein or peptide
- Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl_2 , 50 mM KCl, pH 7.5)
- ATPyS (10 mM stock)
- EDTA (0.5 M stock, pH 8.0)
- p-Iodoacetamidyl-Biotin (IA-Biotin) or other sulfhydryl-reactive biotinylation reagent
- SDS-PAGE reagents
- Western blotting apparatus and reagents
- Streptavidin-HRP conjugate and chemiluminescent substrate

4.1.2 Procedure

- Kinase Reaction:
 - Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
 - Initiate the reaction by adding ATPyS to a final concentration of 50-100 μM .
 - Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes.
 - Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate the Mg^{2+} .[\[4\]](#)
- Biotinylation of Thiophosphate:
 - Add a sulfur-reactive biotinylating agent, such as IA-Biotin, to the reaction mixture.

- Incubate for 60-90 minutes at room temperature to allow for the covalent labeling of the thiophosphate.[4]
- Detection:
 - Separate the reaction products by SDS-PAGE.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane and then probe with a streptavidin-HRP conjugate.
 - Detect the biotinylated, thiophosphorylated substrate using a chemiluminescent substrate.

Diagram: Non-Radioactive Kinase Assay Workflow

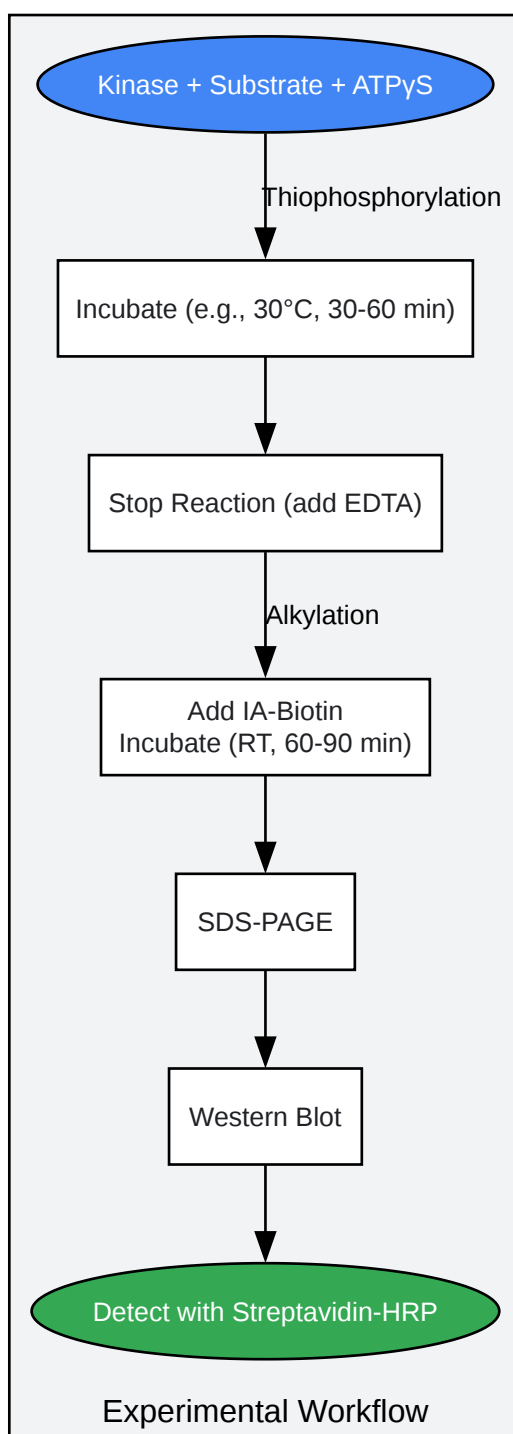


Figure 2: Workflow for Non-Radioactive Kinase Assay using ATP γ S

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Caption: Workflow for non-radioactive kinase assay.

4.2 In Vitro ATPase Activity Assay (Colorimetric)

This protocol measures the amount of inorganic phosphate released from ATP or ATPyS hydrolysis.

4.2.1 Materials

- ATPase of interest
- Assay buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)[16]
- 100 mM MgCl₂[16]
- 100 mM ATP or ATPyS, freshly prepared in 200 mM Tris base[16]
- Malachite green reagent for phosphate detection
- Phosphate standard solution

4.2.2 Procedure

- Reaction Setup:
 - Prepare a master mix of the ATPase in the assay buffer with MgCl₂.
 - Initiate the reaction by adding ATP or ATPyS to a final concentration appropriate for the enzyme (e.g., 1 mM).
 - Incubate the reaction at the optimal temperature for the ATPase (e.g., 37°C).[16]
- Time Course Sampling:
 - At various time points (e.g., 0, 15, 30, 45, 60 minutes), remove an aliquot of the reaction and immediately stop it by adding it to the malachite green reagent or by flash-freezing. [16]
- Phosphate Detection:
 - Allow the color to develop according to the malachite green reagent instructions.

- Measure the absorbance at the appropriate wavelength (typically ~620-650 nm).
- Quantification:
 - Create a standard curve using the phosphate standard solution.
 - Calculate the amount of phosphate released in each sample based on the standard curve.
 - Plot the amount of phosphate released over time to determine the rate of hydrolysis.

Diagram: ATPase Activity Assay Signaling Pathway

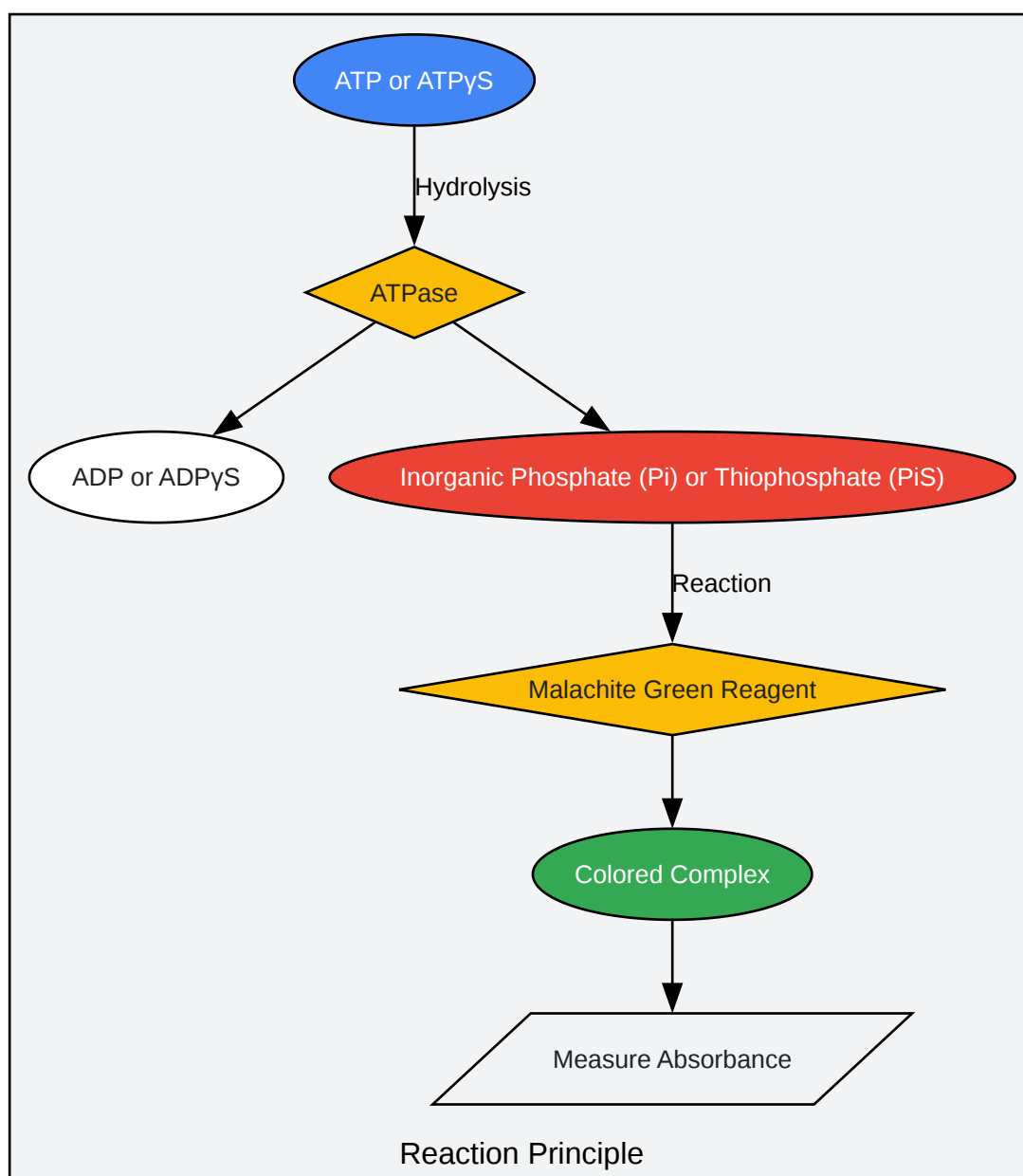


Figure 3: Principle of the Colorimetric ATPase Assay

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Caption: Principle of the colorimetric ATPase assay.

Conclusion

The substitution of a single oxygen atom with sulfur in ATPyS creates a powerful molecular tool for probing the function of ATP-dependent enzymes. Its altered steric and electronic properties

lead to increased resistance to hydrolysis, allowing it to function as a slow substrate or a competitive inhibitor depending on the enzymatic context. This guide has provided a detailed comparison of ATP and ATPyS, quantitative data on their interactions with enzymes, and robust experimental protocols for their use in the laboratory. A thorough understanding of these differences is paramount for researchers, scientists, and drug development professionals to design rigorous experiments and accurately interpret their findings in the study of cellular signaling, energetics, and disease.

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